molecular formula C18H19N2OS+ B11222726 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11222726
M. Wt: 311.4 g/mol
InChI Key: LYLQYZVIKOYZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both imidazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the reaction of imidazole derivatives with thiazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 50°C to 150°C to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-1,3-diphenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart is its combined imidazole and thiazine rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H19N2OS+

Molecular Weight

311.4 g/mol

IUPAC Name

1,3-diphenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H19N2OS/c21-18(15-8-3-1-4-9-15)14-19(16-10-5-2-6-11-16)17-20(18)12-7-13-22-17/h1-6,8-11,21H,7,12-14H2/q+1

InChI Key

LYLQYZVIKOYZGX-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4)SC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.